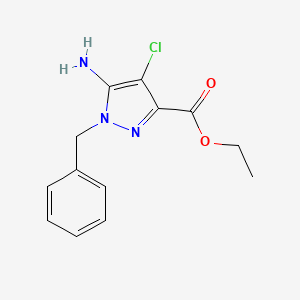

Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13500838

Molecular Formula: C13H14ClN3O2

Molecular Weight: 279.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14ClN3O2 |

|---|---|

| Molecular Weight | 279.72 g/mol |

| IUPAC Name | ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3 |

| Standard InChI Key | VDDXCWKLEMXLIF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1Cl)N)CC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Cl)N)CC2=CC=CC=C2 |

Introduction

Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family, which is a class of five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its specific structural features, including an amino group at the 5-position, a benzyl group at the 1-position, a chlorine atom at the 4-position, and an ethyl ester group at the 3-position of the pyrazole ring.

Synthesis and Chemical Reactions

The synthesis of Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate typically involves multi-step reactions starting from simpler pyrazole derivatives. These reactions may include alkylation, halogenation, and esterification processes. The compound's reactivity is influenced by the presence of the amino group and the chlorine atom, which can participate in various chemical transformations such as nucleophilic substitution and coupling reactions.

Applications and Research Findings

Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate is primarily used as an intermediate in the synthesis of more complex heterocyclic compounds, which have potential applications in pharmaceuticals and materials science. The pyrazole ring system is known for its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties .

Safety and Handling

Handling Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate requires caution due to its potential reactivity and toxicity. It should be stored in a cool, dry place away from direct sunlight and moisture. Personal protective equipment (PPE) such as gloves and goggles should be worn when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume